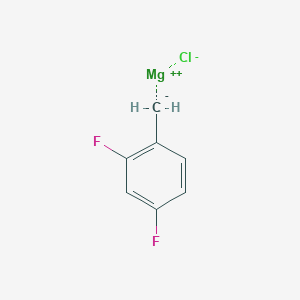

2,4-Difluorobenzylmagnesium chloride

Descripción

2,4-Difluorobenzylmagnesium chloride is a Grignard reagent with the molecular formula C₇H₅ClF₂Mg. It is synthesized by reacting 2,4-difluorobenzyl chloride with magnesium metal in anhydrous ether or tetrahydrofuran (THF). This compound is widely used in organic synthesis for nucleophilic additions to carbonyl groups, enabling the formation of carbon-carbon bonds in pharmaceuticals, agrochemicals, and advanced materials. Its fluorine substituents confer unique electronic and steric properties, influencing both reactivity and selectivity in reactions .

Propiedades

IUPAC Name |

magnesium;2,4-difluoro-1-methanidylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.ClH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTGAPFCXCVWRI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=C(C=C1)F)F.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Difluorobenzylmagnesium chloride is typically prepared by the reaction of 2,4-difluorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C7H5ClF2+Mg→C7H5ClF2MgCl

Industrial Production Methods

In industrial settings, the preparation of 2,4-difluorobenzylmagnesium chloride follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure complete reaction and high yield. The purity of the final product is often enhanced through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluorobenzylmagnesium chloride undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Can participate in halogen-metal exchange reactions.

Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Solvents: Anhydrous ether or tetrahydrofuran (THF) are commonly used solvents.

Major Products

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Biaryl Compounds: Formed from coupling reactions with aryl halides.

Aplicaciones Científicas De Investigación

2,4-Difluorobenzylmagnesium chloride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological pathways.

Medicine: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.

Industry: Applied in the production of fine chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2,4-Difluorobenzylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The presence of fluorine atoms can influence the reactivity and stability of the Grignard reagent, making it more selective in certain reactions.

Comparación Con Compuestos Similares

Halide Variation: Chloride vs. Bromide Analogs

- 2,4-Difluorobenzylmagnesium Bromide (C₇H₅BrF₂Mg, CAS 546122-71-8)

- Bromide analogs are typically more reactive than chloride counterparts due to the weaker Mg-Br bond, facilitating faster initiation of Grignard reactions.

- Available as a 0.25M solution in diethyl ether, this compound is preferred in reactions requiring higher reactivity, albeit with reduced stability compared to chloride versions .

- 2,4-Difluorobenzylmagnesium Chloride

Key Data :

| Property | 2,4-Difluorobenzylmagnesium Chloride | 2,4-Difluorobenzylmagnesium Bromide |

|---|---|---|

| Molecular Weight (g/mol) | 184.88 | 231.32 |

| Typical Solvent | THF or Ether | Diethyl Ether |

| Reactivity | Moderate | High |

| Stability | High | Moderate |

Fluorine Substituent Positional Isomers

- Limited commercial availability; synthesis requires specialized 2,5-difluorobenzyl chloride precursors .

- 4-Fluorobenzylmagnesium Chloride (C₇H₆ClFMg, CAS 1643-73-8) With a single fluorine atom, this reagent exhibits lower electron-withdrawing effects, increasing the nucleophilicity of the benzyl group. Density: 0.910 g/mL (25°C); used in syntheses where mono-fluorination suffices, such as in fluorinated pharmaceutical intermediates .

Reactivity Trends :

2,4-Difluoro > 2,5-Difluoro > 4-Fluoro (due to cumulative electron-withdrawing effects of adjacent fluorine atoms).

Non-Fluorinated Analogs

- 4-Methylphenylmagnesium Chloride (p-Tolylmagnesium Chloride)

Electronic Effects : Fluorine substituents (electron-withdrawing) reduce electron density at the reaction site, favoring nucleophilic attacks on electron-deficient substrates. Methyl groups (electron-donating) have the opposite effect.

Q & A

Basic: What are the optimal conditions for synthesizing 2,4-Difluorobenzylmagnesium chloride?

Answer:

The synthesis involves two steps:

Precursor preparation : 2,4-Difluorobenzyl chloride is synthesized via chloromethylation of 2,4-difluorotoluene using formaldehyde and HCl in the presence of ZnCl₂ as a catalyst. Reaction temperatures are maintained between 40–60°C to minimize side products like polyhalogenated derivatives .

Grignard formation : Reacting the purified benzyl chloride with magnesium turnings in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). The reaction is exothermic and requires controlled addition to avoid thermal runaway. Typical concentrations range from 0.25M to 1.0M, depending on solvent choice .

Basic: How should researchers handle and store 2,4-Difluorobenzylmagnesium chloride to ensure stability?

Answer:

- Storage : Store in flame-sealed ampules or Schlenk flasks under inert gas (argon) at –20°C to prevent degradation. Solutions in THF are stable for weeks if kept moisture-free .

- Handling : Use gloveboxes or Schlenk lines for transfers. Titrate with 1,2-dibromoethane or diphenylacetic acid to confirm active Mg content before use .

Advanced: How can competing side reactions (e.g., Wurtz coupling) be minimized during synthesis?

Answer:

- Temperature control : Maintain reaction temperatures below 40°C during Mg activation to suppress Wurtz coupling.

- Solvent purity : Use rigorously dried THF (distilled over Na/benzophenone) to reduce proton sources that deactivate the Grignard reagent.

- Substrate ratio : Employ a slight excess of magnesium (1.1–1.2 eq) to ensure complete conversion of 2,4-difluorobenzyl chloride .

Advanced: What analytical techniques are most effective for characterizing 2,4-Difluorobenzylmagnesium chloride?

Answer:

- ¹H/¹⁹F NMR : Monitor reaction progress in deuterated THF. The benzyl proton signal appears as a triplet (δ 2.5–3.0 ppm) due to coupling with fluorine atoms. Fluorine signals are typically observed at δ –110 to –120 ppm .

- Titration : Use Gilman’s method (quenching with iodine followed by back-titration with Na₂S₂O₃) to quantify active Mg content .

- GC-MS : Analyze residual benzyl chloride and byproducts (e.g., dimerization products) post-synthesis .

Advanced: How does the fluorine substitution pattern influence the reactivity of this Grignard reagent?

Answer:

The 2,4-difluoro substitution enhances electrophilicity at the benzyl carbon due to the electron-withdrawing effect of fluorine, increasing reactivity toward nucleophiles like ketones or esters. However, steric hindrance from the fluorine atoms may reduce reaction rates with bulky substrates. Comparative studies with mono-fluorinated analogs (e.g., 4-fluorobenzylmagnesium chloride) show a 20–30% faster reaction rate for the difluorinated derivative in THF .

Basic: What safety precautions are critical when working with 2,4-Difluorobenzylmagnesium chloride?

Answer:

- Pyrophoric risk : Use flame-resistant lab coats and face shields. Quench residues with isopropanol/CO₂ snow.

- Toxicity : Avoid inhalation/contact; use fume hoods and nitrile gloves.

- Waste disposal : Neutralize with dry ice or ethyl acetate before aqueous disposal .

Advanced: How can researchers optimize yields in cross-coupling reactions using this reagent?

Answer:

- Catalyst selection : Use Ni(acac)₂ or Pd(dba)₂ for Suzuki-Miyaura couplings with aryl halides. Yields improve by 15–20% compared to Cu-based catalysts.

- Solvent effects : Ethereal solvents (THF > diethyl ether) enhance solubility and reduce side reactions.

- Additives : Add 1–2 eq of LiCl to stabilize intermediates in Negishi couplings .

Basic: What are the common applications of 2,4-Difluorobenzylmagnesium chloride in organic synthesis?

Answer:

- Benzylation : Introduce the 2,4-difluorobenzyl group into alcohols, amines, or thiols.

- Nucleophilic addition : Form C–C bonds with carbonyl compounds (e.g., ketones, aldehydes) to synthesize fluorinated pharmaceuticals .

Advanced: How does solvent choice impact the reactivity of this Grignard reagent?

Answer:

- THF : Higher polarity increases solubility and reaction rates but may promote Schlenk equilibrium (MgCl₂ dissociation).

- Diethyl ether : Lower polarity stabilizes the Grignard complex, favoring selectivity in reactions with sterically hindered substrates.

- Mixed solvents : THF/ether (3:1) balances reactivity and stability for sensitive substrates .

Advanced: What strategies resolve contradictions in reported reactivity data for fluorinated Grignard reagents?

Answer:

- Standardized protocols : Compare studies using identical solvent purity, Mg activation methods, and titration techniques.

- Computational modeling : DFT calculations (e.g., Gaussian) predict electronic effects of fluorine substitution on transition states.

- In situ monitoring : Use ReactIR or Raman spectroscopy to track reaction intermediates and identify competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.